

# Teglicar and ST1326: An In-depth Scientific Comparison

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An objective analysis of the chemical identity, mechanism of action, and therapeutic potential of **Teglicar** and ST1326, supported by experimental data.

## **Executive Summary**

**Teglicar** and ST1326 are two designations for the same chemical entity, identified as (R)-N-(tetradecylcarbamoyl)-aminocarnitine.[1][2] This compound is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1 or CPT1A), a key enzyme in mitochondrial fatty acid oxidation.[1][3][4] Initially investigated for the treatment of type 2 diabetes due to its ability to reduce gluconeogenesis and improve glucose homeostasis, its therapeutic potential has expanded to include oncology and neurodegenerative diseases.[1] [3][5] This guide provides a comprehensive comparison of its biochemical properties, mechanism of action, and applications, supported by experimental data from preclinical studies.

## **Chemical Identity and Properties**

**Teglicar** is the oral formulation of the compound ST1326.[5] Both names refer to the same active pharmaceutical ingredient.



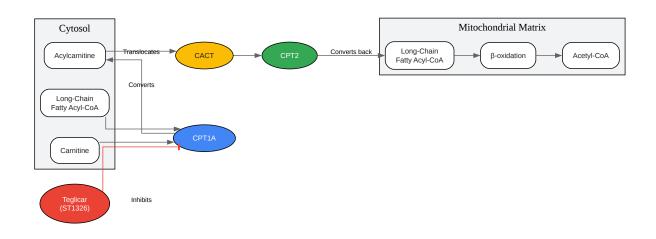
Property	Value	Reference
Systematic Name	(R)-N-(tetradecylcarbamoyl)- aminocarnitine	[1][2]
CAS Number	250694-07-6	[3]
Molecular Formula	C22H45N3O4	Inferred from structure
Mechanism of Action	Selective and reversible inhibitor of CPT1A	[1][3][5]

### **Mechanism of Action: CPT1A Inhibition**

**Teglicar**/ST1326 exerts its pharmacological effects by inhibiting carnitine palmitoyl-transferase 1A (CPT1A). CPT1A is the rate-limiting enzyme in the carnitine shuttle system, which is responsible for the transport of long-chain fatty acids into the mitochondrial matrix for  $\beta$ -oxidation.[1][6]

By inhibiting CPT1A, **Teglicar**/ST1326 effectively blocks this transport, leading to a decrease in fatty acid oxidation.[1][6] This has several downstream metabolic consequences, including a reduction in the production of ketone bodies and a decrease in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates.[3][7][8]





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Caption: Mechanism of CPT1A Inhibition by Teglicar/ST1326.

## **Comparative Efficacy Data**

**In Vitro CPT1A Inhibition** 

Parameter	Value	Cell/Enzyme Source	Reference
IC50	0.68 μΜ	Liver CPT1 (L-CPT1)	[3][4]
Ki	0.36 μΜ	Liver CPT1 (L-CPT1)	[3][4]
CPT1 Selectivity Ratio	~70	(Compared to other CPT isoforms)	[4]

## **Effects on Cellular Metabolism**



Effect	Concentration	Cell Type	% Change	Reference
Ketone Body Production	10 μΜ	Isolated Hepatocytes	-72%	[3][7]
Glucose Production	10 μΜ	Isolated Hepatocytes	-50%	[3][7]

**In Vivo Antihyperalycemic Effects** 

Animal Model	Dosage	Duration	Key Findings	Reference
db/db mice	50 mg/kg (gavage, twice daily)	45 days	-38% postabsorptive glycemia, -31% water consumption, -30% fructosamine	[7][8]
High-fat diet C57BL/6J mice	30 mg/kg (twice daily)	26 days	Normalized glycemia (-19%) and insulinemia (-53%)	[7]
SD rats	80 mg/kg (oral, once daily) or 5.3 mg/kg/h (infusion)	30 days or 3 hours	-62% endogenous glucose production	[3][8]

## **Anticancer Activity**



Cancer Model	Metric	Concentration/ Dose	Effect	Reference
Burkitt's Lymphoma (Raji cells)	IC50	8.6 μM (72 hours)	Cytotoxic effect	[9]
Chronic Lymphocytic Leukemia (CLL) cells	Cell Viability	10 μΜ	Significant reduction in viability of activated/prolifer ating cells	[10]
Canine Mammary Cancer (CMT- U229 cells)	Cell Viability	17.5 μΜ	-62% viability	[2]
Canine Mammary Cancer (P114 cells)	Apoptosis	17.5 μΜ	~30.7% late apoptotic cells	[2]

# Experimental Protocols In Vitro CPT1 Activity Assay

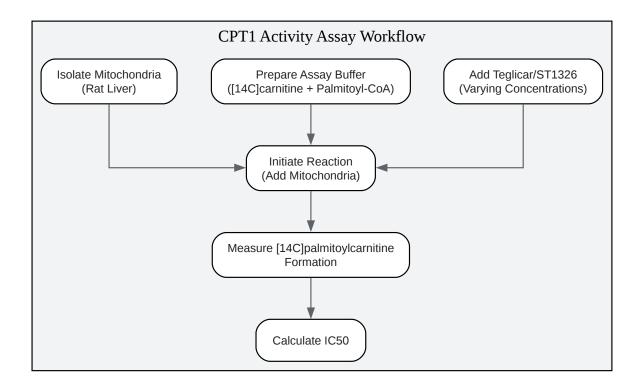
Objective: To determine the inhibitory effect of Teglicar/ST1326 on CPT1 activity.

### Methodology:

- Mitochondria are isolated from rat liver.
- The forward radioisotopic assay is used to measure CPT1 activity.
- The assay buffer contains [14C]carnitine, and palmitoyl-CoA as substrates.
- The reaction is initiated by the addition of the mitochondrial preparation.



- The formation of [14C]palmitoylcarnitine is measured over time in the presence and absence of varying concentrations of **Teglicar**/ST1326.
- IC50 values are calculated from the dose-response curves.



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